![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide, also known as MTM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM belongs to the class of thiosemicarbazone compounds and has been found to exhibit promising biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.
Scientific Research Applications
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been reported to have anti-viral activity against HIV, herpes simplex virus, and influenza virus. Additionally, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has shown anti-bacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism Of Action
The exact mechanism of action of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical And Physiological Effects
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages And Limitations For Lab Experiments
One of the main advantages of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its broad-spectrum activity against cancer, viral, and bacterial cells. The compound has also been found to have low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to address this issue and optimize the formulation of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide for clinical use.
Future Directions
There are several future directions for the research and development of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. One potential direction is to investigate the structure-activity relationship of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to evaluate the in vivo efficacy and safety of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in animal models and eventually in human clinical trials. Additionally, the combination of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide with other anti-cancer, anti-viral, or anti-bacterial agents may enhance its therapeutic potential and overcome drug resistance. Overall, the potential applications of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in drug discovery and development make it a promising compound for further research.
Synthesis Methods
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide can be synthesized through a simple and efficient method. The compound can be obtained by reacting 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then reacted with methyl iodide to obtain [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. The synthesis of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported in several research articles, and the purity and yield of the compound have been found to be satisfactory for further studies.
properties
CAS RN |
100477-76-7 |
|---|---|
Product Name |
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
Molecular Formula |
C7H6N2S3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
InChI Key |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



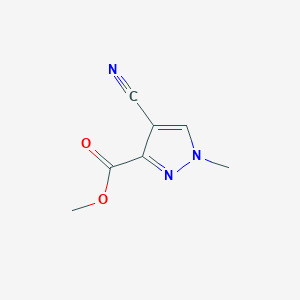
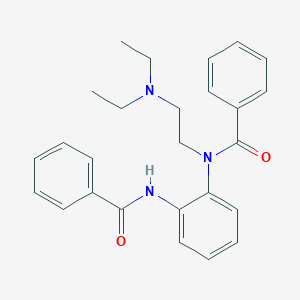
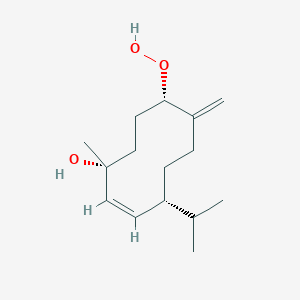
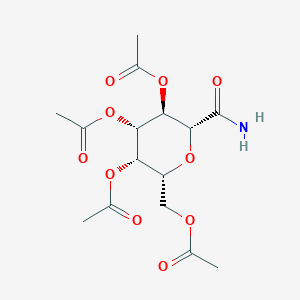
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
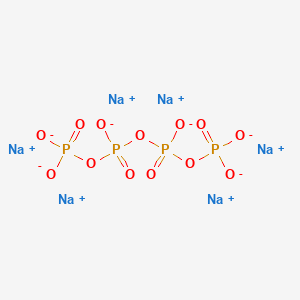
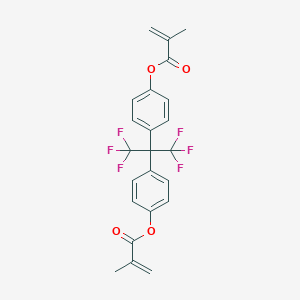

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
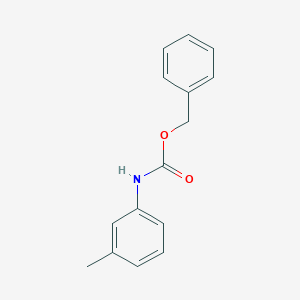
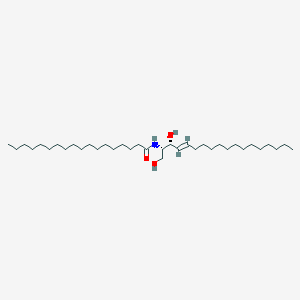
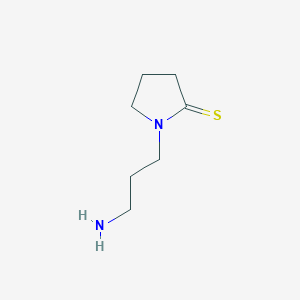
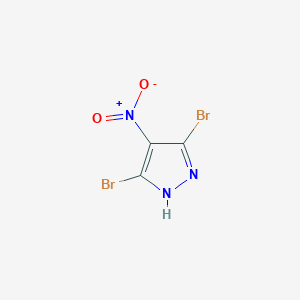
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)